

Spectroscopic comparison of Methyl 3-(2-aminophenoxy)benzoate and its precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-(2-aminophenoxy)benzoate

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Spectroscopic Comparison: Methyl 3-(2-aminophenoxy)benzoate and its Precursors

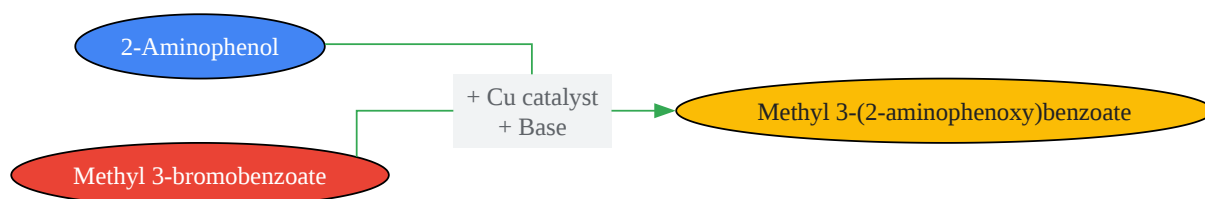
A detailed analysis of the spectral characteristics of **Methyl 3-(2-aminophenoxy)benzoate** alongside its precursors, 2-Aminophenol and Methyl 3-bromobenzoate, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative overview of their spectroscopic data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their chemical structures and transformations.

Introduction

Methyl 3-(2-aminophenoxy)benzoate is a molecule of interest in medicinal chemistry and materials science. Its synthesis typically involves the Ullmann condensation of 2-Aminophenol and Methyl 3-bromobenzoate. The spectroscopic analysis of the final product in comparison to its starting materials is crucial for confirming the success of the synthesis, verifying the structure, and understanding the electronic and structural changes that occur during the reaction. This guide presents a side-by-side spectroscopic comparison using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthetic Pathway

The synthesis of **Methyl 3-(2-aminophenoxy)benzoate** from its precursors can be visualized as a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation.



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Caption: Synthetic route to **Methyl 3-(2-aminophenoxy)benzoate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 3-(2-aminophenoxy)benzoate** and its precursors.

¹H NMR Data (ppm)

Compound	Aromatic Protons	Methyl Protons	Other
2-Aminophenol	6.55-6.65 (m, 4H)	-	4.65 (s, 2H, -NH ₂), 8.85 (s, 1H, -OH)[1]
Methyl 3-bromobenzoate	7.20-8.10 (m, 4H)	3.80-4.00 (s, 3H)	-
Methyl 3-(2-aminophenoxy)benzoate	6.80-7.90 (m, 8H)	3.85 (s, 3H)	4.90 (s, 2H, -NH ₂)

¹³C NMR Data (ppm)

Compound	Aromatic Carbons	Carbonyl Carbon	Methyl Carbon
2-Aminophenol	115.7, 116.3, 120.5, 145.3, 152.1	-	-
Methyl 3-bromobenzoate	120-150	165-170	52.3
Methyl 3-(2-aminophenoxy)benzoate	115-155	~166	~52

IR Data (cm⁻¹)

Compound	N-H Stretch	O-H Stretch	C=O Stretch	C-O Stretch	Aromatic C-H Stretch
2-Aminophenol	3320, 3380[1]	3220[1]	-	-	3030[1]
Methyl 3-bromobenzoate	-	-	1720-1750[2]	1200-1300[2]	3000-3100[2]
Methyl 3-(2-aminophenoxy)benzoate	~3300-3400	-	~1720	~1250	~3050

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
2-Aminophenol	109	80, 65, 53
Methyl 3-bromobenzoate	214/216 (Br isotopes)	183/185, 155, 120, 92, 63
Methyl 3-(2-aminophenoxy)benzoate	243	212, 184, 156, 120, 92

Experimental Protocols

A general procedure for acquiring the spectroscopic data is outlined below. Specific parameters may vary depending on the instrumentation used.

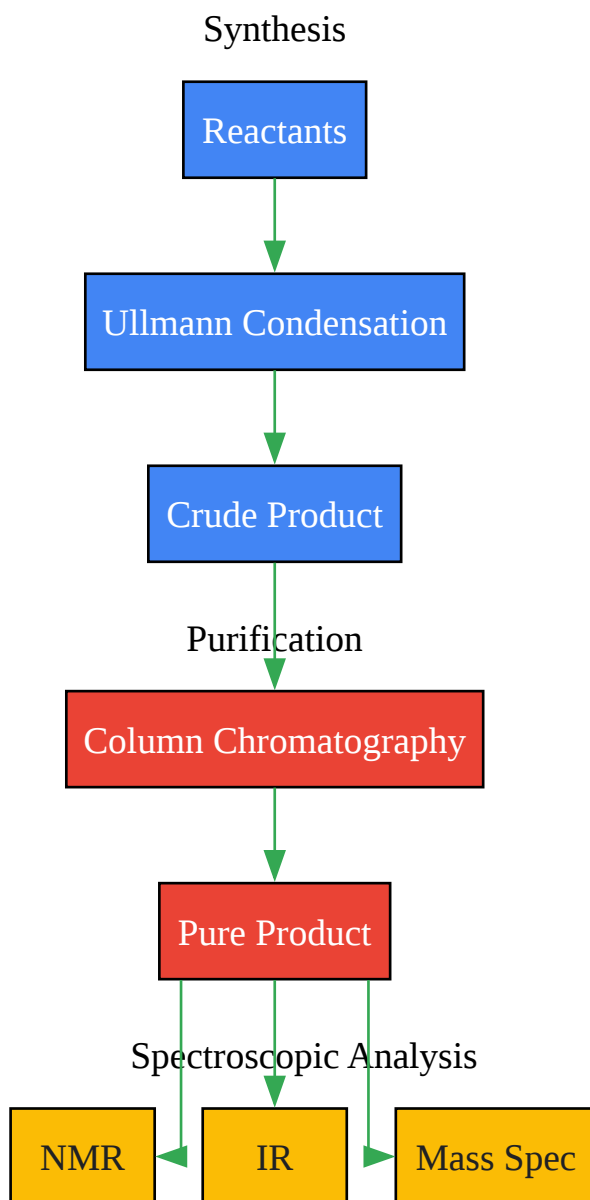
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as a thin film between NaCl plates.

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization is depicted below.



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Caption: General workflow for synthesis and analysis.

Discussion of Spectroscopic Changes

The formation of **Methyl 3-(2-aminophenoxy)benzoate** from its precursors leads to distinct changes in the spectroscopic data:

- ^1H NMR: The disappearance of the hydroxyl proton signal from 2-Aminophenol and the shift in the aromatic proton signals are key indicators of the reaction's success. The final product exhibits a more complex aromatic region due to the presence of two substituted benzene rings.
- ^{13}C NMR: The formation of the ether linkage results in a downfield shift for the carbon atom of the phenoxy group that was previously bonded to the hydroxyl group.
- IR: The most significant changes are the disappearance of the broad O-H stretching band of 2-Aminophenol and the appearance of a strong C-O-C (ether) stretching band in the product. The N-H and C=O stretching frequencies remain relatively consistent, with slight shifts due to the new chemical environment.
- Mass Spectrometry: The molecular ion peak of the product corresponds to the combined mass of the two precursors minus the masses of H and Br, confirming the condensation reaction. The fragmentation pattern will also be unique to the new molecular structure.

This comparative guide provides a foundational understanding of the spectroscopic properties of **Methyl 3-(2-aminophenoxy)benzoate** and its precursors. Researchers can utilize this information for reaction monitoring, product characterization, and further studies involving this compound.

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References

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- To cite this document: BenchChem. [Spectroscopic comparison of Methyl 3-(2-aminophenoxy)benzoate and its precursors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322956#spectroscopic-comparison-of-methyl-3-2-aminophenoxy-benzoate-and-its-precursors\]](https://www.benchchem.com/product/b1322956#spectroscopic-comparison-of-methyl-3-2-aminophenoxy-benzoate-and-its-precursors)

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